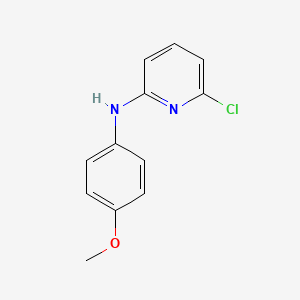

6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

Description

Propriétés

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-10-7-5-9(6-8-10)14-12-4-2-3-11(13)15-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKOXAULEULELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure and properties of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

Structure, Synthesis, and Pharmacological Utility of a Privileged Scaffold [1]

Executive Summary

6-chloro-N-(4-methoxyphenyl)pyridin-2-amine is a synthetic diarylamine intermediate belonging to the aminopyridine class.[1] It serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors and tubulin polymerization inhibitors.[1] Its structure features a central pyridine ring substituted with a chlorine atom at the C6 position and a para-anisidine moiety at the C2 position.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and experimental protocols for researchers engaged in small-molecule drug discovery.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of two aromatic systems linked by a secondary amine (–NH–) bridge.

-

Core: Pyridine ring (electron-deficient heteroaromatic).[1]

-

Substituent A (C6): Chlorine atom.[1][2] This provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) and modulates lipophilicity.[1]

-

Substituent B (C2): N-(4-methoxyphenyl)amino group.[1][3] The methoxy group functions as a hydrogen bond acceptor, while the amine linker acts as a hydrogen bond donor, mimicking the adenine hinge-binding motif found in ATP.[1]

Calculated & Predicted Properties Table

Data derived from structure-activity relationship (SAR) models of analogous aminopyridines.

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₂H₁₁ClN₂O | Stoichiometry |

| Molecular Weight | 234.68 g/mol | Fragment-based drug design (FBDD) |

| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (NH linker) | Key for kinase hinge binding |

| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Amine N) | Interaction with solvent/protein residues |

| pKa (Pyridine N) | ~3.5 – 4.5 | Reduced basicity due to Cl- electron withdrawal |

| Appearance | Off-white to pale yellow solid | Solid-state handling |

| Solubility | DMSO, Methanol, DCM; Insoluble in Water | Assay solvent compatibility |

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1][4][5] The choice depends on the availability of starting materials and the desired scale.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

This is the preferred process chemistry route due to the low cost of 2,6-dichloropyridine.

-

Mechanism: The amino group of p-anisidine attacks the C2 position of 2,6-dichloropyridine.[1] The electronegative nitrogen of the pyridine ring and the electron-withdrawing chlorine atoms activate the ring for nucleophilic attack.

-

Regioselectivity: Since 2,6-dichloropyridine is symmetrical, the first substitution yields the desired mono-substituted product.[1] Control of stoichiometry (1:1) is critical to prevent bis-substitution.[1]

Route B: Buchwald-Hartwig Cross-Coupling

Used when starting from 2-amino-6-chloropyridine.[1]

-

Reagents: 2-amino-6-chloropyridine + 4-bromoanisole (or 4-iodoanisole).[1]

-

Catalyst: Pd(OAc)₂ / BINAP or Xantphos.

-

Base: Cs₂CO₃ or NaOtBu.[1]

-

Utility: Useful if the amino-pyridine precursor is already functionalized at other positions.[1]

Visualization of Synthetic Pathways

Figure 1: Dual synthetic pathways.[1] Route A (Red) utilizes SnAr chemistry, while Route B (Yellow) employs Palladium-catalyzed coupling.[1]

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine via thermal SₙAr.

Reagents[4][6]

-

2,6-Dichloropyridine (1.0 eq, 14.8 g, 100 mmol)[1]

-

p-Anisidine (1.0 eq, 12.3 g, 100 mmol)[1]

-

Solvent: Diglyme (Diethylene glycol dimethyl ether) or neat (solvent-free) if high temp is manageable.

-

Base: Potassium Carbonate (K₂CO₃) (1.2 eq) – Optional to scavenge HCl, though neat reaction often proceeds without.[1]

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2,6-dichloropyridine (14.8 g) and p-anisidine (12.3 g) to the flask.

-

Solvent Addition: Add 50 mL of Diglyme. (Alternatively, perform neat at 140°C).

-

Reaction: Heat the mixture to 130–140°C in an oil bath. Stir vigorously for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (2,6-dichloropyridine) is less polar than the product.

-

-

Work-up:

-

Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with water (3 x 50 mL) and cold hexanes (1 x 30 mL) to remove unreacted starting materials.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc/Hexanes) if high purity (>98%) is required for biological assays.

Validation Criteria (Self-Validating System)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI+):

-

Look for [M+H]⁺ peak at 235.1 m/z .[1]

-

Observe the characteristic Chlorine isotope pattern (3:1 ratio of peaks at 235 and 237).

-

Pharmacological Mechanism & Utility[1]

Kinase Inhibitor Scaffold

This molecule is a "Type I" kinase inhibitor pharmacophore.[1]

-

Hinge Binding: The pyridine nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding pocket.

-

Selectivity Vector: The chlorine at position 6 points towards the "solvent-exposed" region or the "gatekeeper" residue, depending on the specific kinase conformation, allowing for derivatization to tune selectivity.[1]

Tubulin Polymerization

Research indicates that N-aryl-aminopyridines can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[1]

Pharmacophore Mapping

Figure 2: Interaction map showing the bidentate binding mode of the aminopyridine scaffold within a theoretical kinase ATP-binding pocket.[1]

References

-

Synthesis of Aminopyridines via SnAr

-

Biological Activity (Tubulin Inhibition)

-

Structural Analogs (Crystallography)

-

Precursor Properties (2-Amino-6-chloropyridine)

Sources

- 1. 6-chloro-N4-[(4-methoxyphenyl)methyl]pyrimidine-4,5-diamine | 116062-22-7 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Technical Deep Dive: 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine Scaffold

Executive Summary

The 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry. Characterized by a central pyridine ring substituted with a chlorine atom at the C6 position and a para-anisidine moiety at the C2 position, this scaffold serves as a versatile bifunctional core. Its utility stems from two distinct chemical handles: the C6-chlorine , which remains available for further nucleophilic aromatic substitution (

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of this scaffold, specifically focusing on its role in developing Tubulin Polymerization Inhibitors and Kinase Inhibitors (e.g., ALK2, MPS1).

Chemical Architecture & Properties

Structural Analysis

The molecule consists of an electron-deficient pyridine ring.[1] The C2-amino group acts as an electron donor (mesomeric effect), while the C6-chlorine and the pyridine nitrogen exert electron-withdrawing inductive effects. This "push-pull" electronic system creates a unique reactivity profile.

-

Core: Pyridine (Heterocyclic aromatic).[2]

-

Substituents:

-

C2: N-(4-methoxyphenyl)amino group (Secondary amine).

-

C6: Chlorine (Leaving group).

-

-

Key Interaction Points:

-

Pyridine Nitrogen (N1): H-bond acceptor (Kinase hinge binder).

-

Aniline NH: H-bond donor.

-

Methoxy Group: Lipophilic contact point; potential metabolic soft spot (

-demethylation).

-

Physicochemical Profile (Estimated)

| Property | Value (Approx.) | Significance |

| Molecular Formula | Core composition.[][4][5][6][7] | |

| Molecular Weight | 234.68 g/mol | Fragment-like; high Ligand Efficiency (LE). |

| cLogP | 3.2 - 3.5 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~35-40 Ų | Favorable for CNS and oral bioavailability. |

| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to Cl-substitution; less likely to be protonated at physiological pH compared to pyridine. |

Synthetic Methodology

The synthesis of this scaffold typically relies on the inherent reactivity difference between the C2 and C6 positions of 2,6-dichloropyridine. The C2 position is highly susceptible to nucleophilic attack, allowing for controlled mono-substitution.

Primary Route: Nucleophilic Aromatic Substitution ( )

This is the most scalable and "green" approach, avoiding expensive transition metals.

-

Starting Materials: 2,6-Dichloropyridine (1.0 eq), p-Anisidine (1.0 - 1.1 eq).

-

Base: Potassium Carbonate (

) or -

Solvent: DMF, DMA, or NMP (Polar aprotic solvents facilitate

). -

Conditions: 100°C – 130°C, 12–24 hours.

Protocol:

-

Dissolve 2,6-dichloropyridine (10 mmol) and p-anisidine (10 mmol) in anhydrous DMF (10 mL).

-

Add

(20 mmol). -

Heat the mixture to 120°C under an argon atmosphere.

-

Monitor by TLC/LC-MS. The mono-substituted product forms first. Prolonged heating or excess aniline may lead to the bis-substituted byproduct.

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Secondary Route: Buchwald-Hartwig Amination

Used when

-

Catalyst:

or -

Ligand: BINAP or Xantphos (Bidentate ligands prevent catalyst poisoning by the pyridine).

-

Base:

or -

Conditions: Toluene or Dioxane, 80°C – 100°C.

Synthesis Visualization

Caption: Figure 1: Selective synthesis pathway favoring mono-substitution via SNAr mechanism.

Medicinal Chemistry & SAR Applications

This scaffold is a "privileged" kinase inhibitor core. The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

Mode of Action: Kinase Hinge Binding

The pyridine nitrogen (N1) acts as an H-bond acceptor, while the exocyclic amine (NH) acts as an H-bond donor. This "Donor-Acceptor" motif is complementary to the backbone carbonyl and amide NH of the kinase hinge residue (e.g., the "Gatekeeper" region).

Structure-Activity Relationship (SAR) Logic

-

The "Head" (C2-Aniline): The p-methoxy group projects into the hydrophobic pocket (often the Ribose binding pocket or Solvent Front). Replacing -OMe with solubilizing groups (e.g., morpholine, piperazine) can improve ADME properties.

-

The "Tail" (C6-Chlorine): This is the diversification point.

-

Suzuki Coupling: Introduction of aryl/heteroaryl groups to access the "Back Pocket" of the kinase.

-

Amination: Displacement of Cl with amines to create solubilizing tails.

-

Tubulin Targeting: In tubulin inhibitors, the C6 position often remains small (Cl,

) or is substituted to lock the conformation relative to the A-ring.

-

SAR Visualization

Caption: Figure 2: Structural Activity Relationship (SAR) map highlighting the bifunctional nature of the scaffold.

Case Studies

Tubulin Polymerization Inhibitors

Research has identified derivatives of this scaffold as potent tubulin inhibitors targeting the colchicine binding site .

-

Mechanism: The biaryl system (pyridine + phenyl) mimics the twisted geometry of combretastatin A-4.

-

Key Finding: The 6-chloro substituent is crucial for maintaining the necessary steric bulk and electronic properties to fit the binding pocket. Modifications at the C3 position (e.g., nitro group) can further lock the conformation, enhancing cytotoxicity against tumor cell lines (A549, KB, DU145) [1].

MPS1 and ALK2 Kinase Inhibitors

-

MPS1 (TTK): The scaffold serves as a precursor to "N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine".[8] Here, the C6-Cl is retained or substituted to fine-tune reactivity, while the aminopyridine core anchors the molecule in the ATP binding site [3].

-

ALK2: 3,5-diaryl-2-aminopyridines derived from this core have shown high selectivity for ALK2 (a BMP receptor kinase), relevant in treating Fibrodysplasia Ossificans Progressiva (FOP) [2].

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid dust formation.[9][10][12][13] The C6-chlorine makes the molecule a potential alkylating agent (sensitizer), though its reactivity is lower than aliphatic chlorides.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

References

-

Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Institutes of Health (NIH) / PMC. [Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry / ACS Publications. [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI Molbank. [Link][8]

-

2,6-Dichloropyridine (Precursor Data). Wikipedia / PubChem Data Source. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.fi [fishersci.fi]

- 11. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 6-chloro-4-methoxy-pyridin-2-amine 97% | CAS: 439146-20-0 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to N-(4-methoxyphenyl)-6-chloropyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-methoxyphenyl)-6-chloropyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its nomenclature, physicochemical properties, a detailed, field-tested synthesis protocol, and explore its potential as a scaffold in the development of novel therapeutics, particularly as a tubulin polymerization inhibitor.

Compound Nomenclature and Identification

N-(4-methoxyphenyl)-6-chloropyridin-2-amine is a substituted pyridinamine. Its structure consists of a 6-chloropyridin-2-amine core where the amino group is substituted with a 4-methoxyphenyl group.

Synonyms and Alternative Names:

Due to the specific arrangement of its functional groups, this compound can be referred to by several systematic and common names, including:

-

6-Chloro-N-(4-methoxyphenyl)pyridin-2-amine

-

N-(6-Chloropyridin-2-yl)-4-methoxyaniline

-

N-(p-anisyl)-6-chloro-2-pyridinamine

It is important to note that while the core structures, 6-chloropyridin-2-amine and 4-methoxyaniline, are common reagents, the combined molecule is a more specialized research chemical and may not have a dedicated CAS number at the time of this writing. For its precursors, the CAS numbers are:

Chemical Structure:

Caption: General synthesis scheme for N-(4-methoxyphenyl)-6-chloropyridin-2-amine.

Step-by-Step Methodology:

This protocol is based on established methods for similar amine-pyridine couplings.

Materials:

-

2,6-Dichloropyridine

-

4-Methoxyaniline (p-anisidine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

tert-Butanol (t-BuOH) or another suitable high-boiling point solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,6-dichloropyridine (1.0 eq) and 4-methoxyaniline (1.0-1.2 eq).

-

Addition of Base and Solvent: Add potassium carbonate (2.0-3.0 eq) and a suitable volume of tert-butanol to the flask.

-

Reaction: Stir the mixture at room temperature for 12-24 hours or heat to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic layer in vacuo.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-methoxyphenyl)-6-chloropyridin-2-amine.

-

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Potential and Mechanism of Action

While N-(4-methoxyphenyl)-6-chloropyridin-2-amine itself may not be the final active pharmaceutical ingredient, its scaffold is of significant interest in drug discovery. Research into closely related derivatives has shown potent biological activity.

Tubulin Polymerization Inhibition:

A significant study has highlighted that derivatives of N-(4-methoxyphenyl)pyridin-2-amine are potent inhibitors of tubulin polymerization. Specifically, the addition of a nitro group at the 3-position of the pyridine ring, as seen in 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, leads to compounds with significant cytotoxic activity against a range of human tumor cell lines.

These compounds are believed to exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.

The N-(4-methoxyphenyl) and the 6-chloropyridin-2-amine moieties are crucial pharmacophores that contribute to the binding affinity and overall activity of these inhibitors. The methoxy group on the phenyl ring, in particular, is a common feature in many tubulin inhibitors and is thought to be involved in key interactions within the colchicine-binding pocket.

Structure-Activity Relationship (SAR):

The parent compound, N-(4-methoxyphenyl)-6-chloropyridin-2-amine, serves as a valuable starting point for further chemical modifications to optimize its anticancer properties. Key areas for modification include:

-

Substitution on the Pyridine Ring: As demonstrated by the potent activity of the 3-nitro derivative, further substitutions on the pyridine ring can significantly enhance efficacy.

-

N-Alkylation: The introduction of small alkyl groups on the amine linker can modulate the compound's conformational flexibility and its interaction with the target protein.

-

Modifications of the Phenyl Ring: While the 4-methoxy group is often beneficial, exploring other substituents on the phenyl ring could lead to improved potency or selectivity.

Conclusion

N-(4-methoxyphenyl)-6-chloropyridin-2-amine is a valuable chemical entity for researchers and scientists in the field of drug development. Its straightforward synthesis from commercially available starting materials makes it an accessible scaffold for the design and synthesis of novel therapeutic agents. The demonstrated potential of its derivatives as potent tubulin polymerization inhibitors underscores the importance of this chemical scaffold in the ongoing search for new and effective cancer treatments. This guide provides the foundational knowledge for the synthesis, characterization, and further exploration of N-(4-methoxyphenyl)-6-chloropyridin-2-amine and its analogues in medicinal chemistry.

References

-

Matrix Fine Chemicals. 6-CHLOROPYRIDIN-2-AMINE | CAS 45644-21-1. Available from: [Link]

-

Veeprho. 4-Methoxyaniline | CAS 104-94-9. Available from: [Link]

-

Lan, P., et al. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. J. Med. Chem.2010 , 53 (23), pp 8226–8236. Available from: [Link]

Sources

Targeting the Microtubule: The Aminopyridine Scaffold as a Next-Generation Tubulin Inhibitor

[1]

Executive Summary

This technical guide analyzes the aminopyridine core as a privileged scaffold for the design of tubulin polymerization inhibitors. Unlike taxanes (stabilizers), aminopyridine derivatives primarily act as microtubule destabilizers , binding to the Colchicine Binding Site (CBS) . This guide details the structure-activity relationships (SAR), mechanistic underpinnings, and self-validating experimental protocols required to develop and verify these agents.

The Pharmacophore: Mechanism of Action

The aminopyridine core serves as a bioisostere for the B-ring of colchicine or the central bridge of combretastatin A-4 (CA-4). Its efficacy stems from its ability to occupy the hydrophobic pocket of

Binding Mode[2]

-

Target:

-tubulin subunit of the -

Site: Colchicine Binding Site (CBS), located at the interface of the

- and -

Key Interactions:

-

Hydrophobic Pocket: The pyridine ring and its aryl substituents (usually at positions 4 and 6) occupy the hydrophobic cavity formed by residues Val181, Cys241, Leu248, and Ala250 .

-

Hydrogen Bonding: The exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of Thr179 or Val181 , mimicking the acetamido group of colchicine.

-

Steric Fit: The planar nature of the aminopyridine ring allows deep penetration into the CBS, displacing the M-loop and preventing the "straight" conformation required for microtubule assembly.

-

Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by aminopyridine binding.

Caption: Signal transduction pathway from aminopyridine ligand binding to apoptotic cell death.[2]

Medicinal Chemistry & SAR

The optimization of the aminopyridine core generally focuses on two primary scaffolds: the monocyclic 2-amino-3-cyanopyridine and the fused imidazo[1,2-a]pyridine .

Scaffold A: 2-Amino-3-cyanopyridines

This "de novo" ring system is highly tunable.

-

Position 2 (Amino): Essential. Alkylation or acylation here typically reduces potency, confirming its role as a primary H-bond donor.

-

Position 3 (Cyano): The electron-withdrawing -CN group increases the acidity of the 2-amino protons, strengthening H-bonds with tubulin. It also fills a small hydrophobic cleft.

-

Position 4 (Aryl): A lipophilic aryl group (e.g., 4-methoxyphenyl or 3,4,5-trimethoxyphenyl) is critical for hydrophobic interaction with the

-tubulin pocket. -

Position 6: Often substituted with a heteroaryl group (e.g., furan, thiophene) to extend the pharmacophore into the accessory hydrophobic regions.

Scaffold B: Imidazo[1,2-a]pyridines

A fused bicyclic system that locks the conformation.

-

C-3 Position: Functionalization with a carbonyl or sulfonyl linker connecting to a trimethoxyphenyl ring (TMP) mimics the configuration of Combretastatin A-4.

-

C-2 Position: Aryl substituents here provide additional Van der Waals contacts.

Representative SAR Data

Table 1: Comparative Potency of Aminopyridine-based Inhibitors (Simulated from Aggregate Literature Data)

| Compound Class | R-Group (Pos 4/6) | Tubulin IC50 (µM) | Cell Line (A549) IC50 (µM) | Mechanism |

| 2-Amino-3-cyano | 4-(3,4,5-trimethoxyphenyl) | 1.2 ± 0.1 | 0.045 | Destabilizer |

| 2-Amino-3-cyano | 4-(4-chlorophenyl) | 4.5 ± 0.3 | 1.20 | Destabilizer |

| Imidazo[1,2-a]py | 3-benzoyl-2-phenyl | 0.8 ± 0.1 | 0.020 | Destabilizer |

| Colchicine (Std) | N/A | 2.1 ± 0.2 | 0.015 | Destabilizer |

| Paclitaxel (Std) | N/A | N/A (Stabilizer) | 0.005 | Stabilizer |

Experimental Protocols (The Self-Validating System)

To ensure scientific integrity, the following protocols include built-in controls to distinguish between false positives and true tubulin inhibitors.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

This biochemical assay is the "gold standard" for confirming direct interaction with purified tubulin. It relies on the fact that the fluorophore (DAPI or a reporter) fluorescence intensity increases upon incorporation into the microtubule polymer.[3][4]

Materials:

-

GTP (100 mM stock).

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[4]

-

Controls: Paclitaxel (Enhancer), Vinblastine or Colchicine (Inhibitor), DMSO (Vehicle).

Methodology:

-

Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature (RT) before polymerization.

-

Master Mix: Dilute tubulin to 3 mg/mL in Buffer + 1 mM GTP + 10% Glycerol (glycerol lowers the critical concentration for polymerization).

-

Compound Addition: Add 5 µL of test compound (10x final conc) to a 96-well black half-area plate.

-

Initiation: Add 45 µL of Tubulin Master Mix to wells.

-

Readout: Immediately place in a pre-warmed plate reader at 37°C .

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) every 30 seconds for 60 minutes.

Validation Logic (Self-Check):

-

Vehicle Control: Must show a sigmoidal curve (Nucleation -> Elongation -> Steady State).

-

Paclitaxel: Must eliminate the lag phase (nucleation) and increase Vmax.[3]

-

Aminopyridine Hit: Must decrease Vmax (slope) and reduce steady-state fluorescence compared to Vehicle. If the curve is flat, inhibition is complete.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Tubulin inhibitors cause specific arrest in the G2/M phase because chromosomes cannot segregate without a functional spindle.

Methodology:

-

Seeding: Seed A549 or HeLa cells (2 x 10^5 cells/well) in 6-well plates.

-

Treatment: Treat with IC50 concentration of aminopyridine for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C in dark.

-

Analysis: Analyze >10,000 events via Flow Cytometer.

Validation Logic:

-

G0/G1 Peak: 2N DNA content.

-

G2/M Peak: 4N DNA content.

-

Positive Result: A significant accumulation (>40%) of cells in the G2/M peak compared to DMSO control (<15%). This confirms the biochemical effect translates to a cellular phenotype.

Advanced Validation Workflow

The following Graphviz diagram outlines the critical path for validating a new aminopyridine derivative, from synthesis to mechanism confirmation.

Caption: Iterative workflow for the validation of aminopyridine-based tubulin inhibitors.

References

-

Wang, Z., et al. (2015). "Design, synthesis and biological evaluation of novel 2-amino-3-cyanopyridine derivatives as potent anti-tubulin agents." European Journal of Medicinal Chemistry.

-

Kaur, R., et al. (2014). "Recent developments in the synthesis and biological activity of 2-amino-3-cyanopyridine derivatives." Acta Poloniae Pharmaceutica.

-

Cytoskeleton Inc. (2023). "Tubulin Polymerization Assay Protocol (Fluorescence Based)." Cytoskeleton.com.

-

Kamal, A., et al. (2015). "Imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors." MedChemComm.

-

Bhattacharyya, B., et al. (2008). "Ligand binding to colchicine site of tubulin."[1][2][6][7][8][9] Subcellular Biochemistry.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Design, synthesis and biological evaluation of imidazopyridine–propenone conjugates as potent tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxanim.com [maxanim.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Comprehensive Guide to the SNAr Reaction of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

Introduction: The Strategic Importance of 2,6-Disubstituted Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, 2,6-disubstituted pyridines are of particular interest due to their prevalence in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to selectively introduce diverse functionalities at these positions is paramount for the construction of molecular libraries and the optimization of lead compounds.

The Nucleophilic Aromatic Substitution (SNAr) reaction offers a powerful and direct method for the C-N bond formation on electron-deficient heterocyclic systems. This application note provides a detailed protocol and in-depth scientific rationale for the SNAr reaction of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine, a key intermediate in the synthesis of N2, N6-disubstituted pyridine-2,6-diamines. We will explore the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, discuss potential challenges, and present alternative synthetic strategies.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction on a pyridine ring proceeds via a well-established two-step addition-elimination mechanism. The electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (2- and 6-) and para (4-) to it, making them susceptible to nucleophilic attack.

In the case of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine, the chlorine atom at the 6-position is suitably positioned for displacement. The reaction is initiated by the attack of a nucleophile (in this example, a secondary amine such as morpholine) on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides a significant stabilizing effect. The aromaticity of the pyridine ring is then restored in the second step through the elimination of the chloride leaving group, yielding the final product.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of N2-(4-methoxyphenyl)-N6-morpholinopyridine-2,6-diamine

This protocol details a representative SNAr reaction using morpholine as the nucleophile. The conditions provided are a robust starting point and may be optimized for other secondary amine nucleophiles.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine | 234.68 | 1.00 g | 4.26 | 1.0 |

| Morpholine | 87.12 | 0.45 mL | 5.11 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.18 g | 8.52 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |

| Ethyl Acetate (EtOAc) | - | As needed | - | - |

| Brine (saturated NaCl solution) | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

| Round-bottom flask (50 mL) | - | 1 | - | - |

| Magnetic stir bar | - | 1 | - | - |

| Reflux condenser | - | 1 | - | - |

| Inert atmosphere setup (Nitrogen or Argon) | - | 1 | - | - |

Procedure:

-

Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine (1.00 g, 4.26 mmol, 1.0 equiv.) and potassium carbonate (1.18 g, 8.52 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.

-

Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask, followed by the addition of morpholine (0.45 mL, 5.11 mmol, 1.2 equiv.) via syringe.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The absence of a strong electron-withdrawing group on the pyridine ring necessitates higher temperatures to drive the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N2-(4-methoxyphenyl)-N6-morpholinopyridine-2,6-diamine.

Caption: A streamlined workflow for the SNAr reaction.

Causality Behind Experimental Choices

-

Solvent: Polar aprotic solvents like DMF or DMSO are crucial for SNAr reactions. They effectively solvate the cation of the base (K⁺), leaving the carbonate anion more available to act as a base. Furthermore, their high boiling points allow for the necessary reaction temperatures.

-

Base: An inorganic base like potassium carbonate is used to neutralize the HCl that is formally generated during the reaction. A non-nucleophilic base is essential to avoid competing reactions with the electrophilic pyridine ring.

-

Temperature: The pyridine ring in the starting material is not strongly activated towards nucleophilic attack due to the presence of an electron-donating amino group at the 2-position. Therefore, elevated temperatures are required to provide sufficient thermal energy to overcome the activation barrier of the reaction.

-

Work-up: An aqueous work-up is essential to remove the high-boiling point solvent (DMF) and the inorganic base.[1] Washing with brine helps to break any emulsions and further remove water from the organic layer.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Insufficient temperature; Inactive catalyst (if applicable); Poor quality reagents | Increase reaction temperature in increments of 10 °C; Consider using a more polar solvent like DMSO; Ensure reagents are anhydrous. |

| Formation of side products | Reaction with solvent; Di-substitution (if applicable) | Use a non-nucleophilic solvent; Use a stoichiometric amount of the nucleophile. |

| Difficult purification | Product is basic and streaks on silica gel | Treat the silica gel column with a small amount of triethylamine in the eluent.[1] |

| Persistent emulsions during work-up | High concentration of polar solvent | Add brine or a small amount of a different organic solvent to break the emulsion.[1] |

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

For substrates that are unreactive under SNAr conditions or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[2] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.

The general transformation involves the reaction of the aryl chloride with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Typical Conditions:

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: A bulky, electron-rich phosphine ligand such as XPhos or SPhos.

-

Base: A strong, non-nucleophilic base like NaOtBu or LHMDS.

-

Solvent: Anhydrous toluene or dioxane.

-

Temperature: 80-110 °C.

While highly effective, the Buchwald-Hartwig amination requires careful exclusion of air and moisture, and the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Conclusion

The SNAr reaction provides a robust and scalable method for the synthesis of N2, N6-disubstituted pyridine-2,6-diamines from 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a diverse range of compounds for applications in drug discovery and materials science. When faced with challenging substrates, the Buchwald-Hartwig amination serves as a valuable complementary approach. This guide offers a solid foundation for the successful implementation and optimization of these important synthetic transformations.

References

-

Tang, P.-C., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 55(17), 7836-7846. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.

- Hartwig, J. F. (2010).

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

Using 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine as a ligand in metal complexes

Application Note: 6-Chloro-N-(4-methoxyphenyl)pyridin-2-amine as a Sterically Modulated Ligand in Transition Metal Catalysis and Luminescence

Executive Summary

This guide details the application of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine (CMPA) as a non-innocent ligand in coordination chemistry.[1] Unlike simple 2-aminopyridines, CMPA features a "push-pull" electronic architecture: the 6-chloro substituent acts as an electron-withdrawing group (EWG) providing steric bulk near the coordination sphere, while the 4-methoxyphenyl moiety acts as an electron-donating group (EDG), modulating the Lewis basicity of the amine nitrogen.[1]

Key Applications:

-

Palladium Catalysis: As a bulky, hemilabile ligand for stabilizing Pd(II) precatalysts in cross-coupling reactions.[1][2]

-

Iridium Luminescence: As a cyclometalating ligand (

donor) for tuning emission wavelengths in phosphorescent complexes.[2]

Ligand Profile & Chemical Properties

| Property | Specification |

| IUPAC Name | 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine |

| Abbreviation | CMPA |

| Molecular Formula | |

| Molecular Weight | 234.68 g/mol |

| Coordination Modes | |

| pKa (est) | ~3.5 (Pyridine N), ~22 (Amine NH) |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Hexanes, Water |

Electronic Rationale: The 6-chloro position is critical.[1][3] In standard 2-aminopyridines, the metal center is relatively exposed.[1] The chlorine atom at position 6 introduces steric hindrance ortho to the pyridine nitrogen, forcing a twisted geometry upon coordination. This steric pressure is advantageous in catalysis for facilitating reductive elimination steps.[1]

Application I: Palladium(II) Precatalyst Synthesis

Context: CMPA is utilized to synthesize neutral palladium complexes of the type

Protocol A: Synthesis of [Pd(CMPA)Cl₂]

Reagents:

-

CMPA Ligand (1.0 equiv)[2]

- (Bis(acetonitrile)dichloropalladium(II)) (1.0 equiv)[2]

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Precipitant: Diethyl Ether (

)[2]

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon Schlenk line, dissolve

(259 mg, 1.0 mmol) in 10 mL of anhydrous DCM. The solution should be yellow/orange.[1] -

Ligand Addition: Dissolve CMPA (235 mg, 1.0 mmol) in 5 mL DCM. Add this solution dropwise to the palladium solution over 5 minutes.

-

Observation: A color change to deep orange/red indicates ligand exchange (displacement of labile acetonitrile).

-

-

Reaction: Stir at room temperature (25°C) for 4 hours. The 6-chloro steric bulk slows the kinetics compared to unsubstituted pyridines; do not shorten this time.[1]

-

Concentration: Evaporate the solvent under vacuum to approximately 2 mL volume.

-

Precipitation: Layer 15 mL of cold Diethyl Ether over the DCM concentrate. Store at -20°C for 12 hours to induce crystallization.

-

Isolation: Filter the resulting orange microcrystals, wash with

mL pentane, and dry under high vacuum.

Validation Criteria:

-

1H NMR (

): Look for a downfield shift of the pyridine protons (

Application II: Cyclometalated Iridium(III) Complexes

Context: CMPA can undergo C-H activation at the phenyl ring (ortho to the amine) to form robust 5-membered metallacycles with Iridium.[2] The 6-chloro group suppresses non-radiative decay pathways, enhancing quantum yield.[1]

Protocol B: Synthesis of Heteroleptic Ir(III) Complex

Target:

Workflow Diagram (Graphviz):

Caption: Two-step synthesis of phosphorescent Iridium-CMPA complexes via a chloro-bridged dimer intermediate.

Detailed Methodology:

-

Dimer Formation (

):-

Combine

(1.0 mmol) and CMPA (2.2 mmol) in a mixture of 2-ethoxyethanol and water (3:1 ratio, 20 mL). -

Reflux at 110°C under Nitrogen for 24 hours.

-

Critical Note: The 6-chloro group makes the pyridine nitrogen less nucleophilic.[1] Higher temperatures are required compared to standard phenylpyridine ligands.[1]

-

Cool to room temperature.[1][4] Add 10 mL water to precipitate the dimer.[1] Filter the yellow/green solid.[1]

-

-

Bridge Splitting (Acac Coordination):

Mechanistic Insight: Ligand Binding Modes

The versatility of CMPA arises from its ability to switch binding modes based on pH and metal oxidation state.

Caption: Three distinct coordination modes of CMPA dictated by reaction conditions and metal center preference.

References

-

Synthesis of 2-Amino-6-chloropyridines

-

Source: Sigma-Aldrich / Merck Technical Data.[1] "2-Amino-6-chloropyridine Product Specification."

-

-

Coordination Chemistry of Aminopyridines

-

Anticancer Activity of Methoxyphenyl-Aminopyridines

-

Crystal Structure of 4-Chloro-6-methoxypyrimidin-2-amine (Analogous Structural Data)

-

General Protocol for Ir(III)

Disclaimer: This document is for research purposes only. The synthesis of transition metal complexes involves hazardous chemicals (palladium salts, chlorinated solvents).[2] All protocols must be performed in a fume hood with appropriate PPE.[1]

Sources

Preparation of imidazo[4,5-b]pyridine derivatives from 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

An In-Depth Technical Guide to the Preparation of Imidazo[4,5-b]pyridine Derivatives from 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, a structural isomer of purine, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its resemblance to the fundamental building blocks of DNA and RNA allows molecules incorporating this core to interact with a wide array of biological targets, often by mimicking natural nucleobases.[2][3] This has led to the discovery of potent derivatives with diverse therapeutic applications, including roles as kinase inhibitors for anticancer therapies, as well as novel antimicrobial and anti-inflammatory agents.[2][3][4]

This guide provides a detailed, research-grade overview of a robust synthetic route to this valuable heterocyclic system. We will focus on the preparation of the key intermediate, 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine , and its subsequent transformation into the imidazo[4,5-b]pyridine core. The protocols and explanations are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations.

Overall Synthetic Strategy

The synthesis is a multi-step process that begins with a commercially available starting material, 2,6-dichloropyridine. The strategy hinges on a sequence of regioselective functionalizations to build the requisite diamine precursor, which is then cyclized to form the target imidazole ring.

Caption: High-level workflow for the synthesis of the imidazo[4,5-b]pyridine core.

Part I: Synthesis of the Key Intermediate via Buchwald-Hartwig Amination

The cornerstone of this synthesis is the efficient and regioselective formation of the C-N bond between 2,6-dichloropyridine and 4-methoxyaniline.

Principle and Rationale

Aryl chlorides, like 2,6-dichloropyridine, are generally poor substrates for classical nucleophilic aromatic substitution (SNAAr) reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and versatile alternative.[5][6] This reaction class has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[7]

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][8]

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, XPhos) is crucial. These bulky ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination, preventing catalyst decomposition.[7]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine within the palladium coordination sphere, forming the key palladium-amido complex that precedes reductive elimination.

-

Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[9] Therefore, the entire reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

Detailed Protocol 1: Synthesis of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

Materials:

-

2,6-Dichloropyridine (1.0 equiv)

-

4-Methoxyaniline (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous, degassed Toluene

-

Schlenk flask or oven-dried round-bottom flask with reflux condenser

-

Magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dichloropyridine, 4-methoxyaniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive pressure of argon, add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting and Data

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature.[9] | Ensure all reagents and solvents are anhydrous and the system is strictly inert. Use a fresh, high-quality base. Confirm reaction temperature. |

| Formation of Di-substituted Product | Stoichiometry of amine is too high. | Use a slight excess of 2,6-dichloropyridine relative to the amine, or add the amine solution slowly to the reaction mixture. |

| Hydrodehalogenation Side Product | Presence of water; Reductive elimination is slow.[9] | Use scrupulously dried solvents and reagents. A different ligand (e.g., a Buchwald-type ligand) may accelerate reductive elimination. |

Part II: Construction of the Imidazo[4,5-b]pyridine Core

With the key intermediate in hand, the next phase involves building the imidazole ring through a three-step sequence.

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ijpbs.com [ijpbs.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. hammer.purdue.edu [hammer.purdue.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) of Chloropyridines: An Application Guide

Abstract

The nucleophilic aromatic substitution (SNAr) of chloropyridines is a cornerstone reaction in the synthesis of a multitude of biologically active compounds and functional materials. The choice of solvent is a critical parameter that profoundly influences reaction rates, yields, and selectivity. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles governing solvent selection for this pivotal transformation. We delve into the mechanistic underpinnings of the SNAr reaction on the pyridine scaffold, elucidate the distinct roles of various solvent classes, and present detailed experimental protocols for solvent screening and reaction optimization. This document aims to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures to empower the efficient synthesis of novel pyridine derivatives.

Introduction: The Strategic Importance of Chloropyridine Functionalization

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1] Its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] The substitution of a chlorine atom on the pyridine ring by a nucleophile via the SNAr mechanism is a widely employed strategy for the synthesis and diversification of these important heterocyclic compounds.[1][2]

The success of an SNAr reaction is intricately linked to the reaction conditions, with the solvent playing a multifaceted role. The solvent must not only dissolve the reactants but also stabilize the charged intermediates and transition states that are characteristic of the SNAr pathway. Understanding the interplay between the solvent, the nucleophile, and the chloropyridine substrate is paramount for achieving desired synthetic outcomes.

Theoretical Framework: The SNAr Mechanism and the Role of the Solvent

The SNAr reaction of chloropyridines proceeds through a two-step addition-elimination mechanism.[1] In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second, faster step, the chloride leaving group is expelled, restoring the aromaticity of the pyridine ring.

The solvent's influence is most pronounced in the first step. It can affect the reaction rate in several ways:

-

Solvation of the Nucleophile: The solvent can solvate the nucleophile, which can either enhance or diminish its reactivity.

-

Stabilization of the Meisenheimer Complex: The solvent's ability to stabilize the negatively charged Meisenheimer complex is a key factor in accelerating the reaction.

-

Solvation of the Leaving Group: While less critical than the stabilization of the intermediate, the solvent can also assist in the departure of the chloride ion.

The choice between different classes of solvents—polar protic, polar aprotic, and nonpolar—can therefore lead to dramatically different reaction outcomes.

Solvent Classes and Their Impact on SNAr Reactions

Polar Aprotic Solvents: The Workhorses of SNAr Chemistry

Polar aprotic solvents are generally the preferred choice for SNAr reactions on chloropyridines. These solvents possess large dipole moments and high dielectric constants but lack acidic protons.[3]

Key Characteristics and Effects:

-

Enhanced Nucleophilicity: Polar aprotic solvents are poor hydrogen bond donors, meaning they do not strongly solvate and "cage" anionic nucleophiles.[4] This leaves the nucleophile more "naked" and reactive, leading to faster reaction rates.[4][5]

-

Stabilization of the Meisenheimer Complex: Their polarity effectively stabilizes the delocalized negative charge of the Meisenheimer complex.

-

Common Examples: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N-Methyl-2-pyrrolidone (NMP) are frequently used.[5][6]

| Solvent | Dielectric Constant (20°C) | Dipole Moment (D) | Boiling Point (°C) |

| DMF | 36.7 | 3.82 | 153 |

| DMSO | 46.7 | 3.96 | 189 |

| Acetonitrile | 37.5 | 3.92 | 82 |

| NMP | 32.2 | 4.09 | 202 |

Table 1: Properties of Common Polar Aprotic Solvents

Polar Protic Solvents: A Double-Edged Sword

Polar protic solvents, such as water and alcohols, contain O-H or N-H bonds and are capable of hydrogen bonding.[3] Their role in SNAr reactions is more complex.

Key Characteristics and Effects:

-

Reduced Nucleophilicity: Protic solvents can form strong hydrogen bonds with anionic nucleophiles, effectively solvating and stabilizing them.[7][8] This "caging" effect reduces the nucleophile's reactivity and can significantly slow down the reaction.[4]

-

Stabilization of the Leaving Group: They can, however, facilitate the departure of the leaving group through hydrogen bonding.

-

Potential for Solvolysis: In some cases, the solvent itself can act as a nucleophile, leading to undesired side products.

-

"Green" Chemistry Considerations: Solvents like ethanol are often favored from an environmental perspective over traditional dipolar aprotic solvents.[6]

While often leading to slower reactions compared to aprotic solvents, polar protic solvents can be effective, particularly with highly reactive substrates or when using microwave heating.[6][9]

Nonpolar Solvents

Nonpolar solvents, such as toluene and hexane, are generally poor choices for SNAr reactions. They are unable to effectively dissolve ionic nucleophiles and cannot stabilize the charged Meisenheimer complex. Consequently, reactions in nonpolar solvents are typically very slow or do not proceed at all.

Experimental Protocols

General Protocol for a Small-Scale Solvent Screening

This protocol outlines a general procedure for efficiently screening different solvents for a nucleophilic substitution reaction on a chloropyridine.

Figure 1: General workflow for solvent screening in SNAr reactions.

Procedure:

-

To a series of small reaction vials, add the chloropyridine (1.0 eq.), the nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) if required.

-

To each vial, add a different solvent to be screened (e.g., DMF, DMSO, acetonitrile, ethanol) to a consistent concentration (e.g., 0.5 M).

-

Seal the vials and heat the reaction mixtures to a predetermined temperature (e.g., 80-120 °C) using a heating block or a microwave reactor.[1]

-

Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 16 hours) by taking a small aliquot and analyzing it by TLC or LC-MS.

-

Compare the conversion to the desired product across the different solvents to identify the most effective one.

Protocol for a Microwave-Assisted SNAr Reaction

Microwave irradiation can significantly accelerate SNAr reactions, often allowing for the use of more environmentally benign solvents like ethanol.[6][9]

Figure 2: Step-by-step protocol for microwave-assisted SNAr.

Procedure:

-

In a microwave-safe reaction vial, combine the chloropyridine (1.0 eq.), the nucleophile (e.g., an amine or thiol, 1.2 eq.), and a base (e.g., DIPEA, 1.1 eq.).[9]

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 120-160 °C) and for a set time (e.g., 15-45 minutes).[1][6]

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[1]

-

Purify the crude product by a suitable method, such as column chromatography.

Phase-Transfer Catalysis for Heterogeneous Reactions

Phase-transfer catalysis (PTC) is a powerful technique for reactions where the nucleophile is an inorganic salt soluble in an aqueous phase, and the chloropyridine is in an immiscible organic phase.[5][10] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile anion from the aqueous phase to the organic phase where the reaction occurs.[5][10]

Procedure:

-

In a round-bottom flask, dissolve the chloropyridine in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

-

In a separate vessel, dissolve the nucleophilic salt (e.g., NaCN, KF) in water.

-

Combine the two phases in the reaction flask and add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).

-

Stir the biphasic mixture vigorously at an appropriate temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the crude product.

Advanced Considerations and Troubleshooting

-

Substrate Effects: The position of the chlorine atom (C2 and C4 are more reactive than C3) and the presence of other electron-withdrawing or -donating groups on the pyridine ring will influence reactivity.[1][11]

-

Nucleophile Strength: Stronger, less-hindered nucleophiles will generally react faster.

-

Base Choice: When a base is required to deprotonate a protic nucleophile (e.g., an alcohol or thiol), an inorganic base like K₂CO₃ or Cs₂CO₃ is often used in aprotic solvents, while an organic base like triethylamine or DIPEA may be preferred in some cases.

-

Solvent-Free Conditions: In some instances, particularly with solid-liquid phase transfer catalysis, reactions can be run efficiently without any added solvent, offering a greener alternative.[12]

-

Troubleshooting Low Yields: If yields are low, consider increasing the reaction temperature, using a more polar aprotic solvent, or employing microwave assistance. Ensure the nucleophile is not degrading under the reaction conditions and that the base is sufficiently strong.

Conclusion

The selection of an appropriate solvent is a critical determinant for the success of nucleophilic aromatic substitution reactions on chloropyridines. Polar aprotic solvents like DMF and DMSO are generally the most effective due to their ability to enhance nucleophilicity and stabilize the key Meisenheimer intermediate. However, considerations for green chemistry and the advent of technologies like microwave-assisted synthesis have broadened the scope to include polar protic solvents such as ethanol. A systematic approach to solvent screening, guided by the principles outlined in this document, will enable researchers to optimize reaction conditions, improve yields, and accelerate the discovery and development of novel pyridine-based molecules.

References

- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem.

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines - Taylor & Francis.

- 4.1.1 Protic Vs Aprotic Solvent | PDF - Scribd.

- Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions.

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.

- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.

- Polar Protic and Polar Aprotic Solvents - Chemistry Steps.

- Pyridine: Protic or Aprotic - Chemistry Stack Exchange.

- SNAr Solvents and Reagents - Wordpress.

- NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer C

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.

- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC.

- Solvent Choice for Microwave Synthesis - CEM Corpor

- Nucleophilic Substitution in Some 5-Chloropyrimidines.

- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange.

- Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Phase transfer c

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. tandfonline.com [tandfonline.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. semanticscholar.org [semanticscholar.org]

Purification methods for 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

Technical Support Center: Purification of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

Case ID: PUR-6CL-PYR-002 Status: Active Support Level: Tier 3 (Senior Scientist)

Executive Summary & Molecule Profile

Welcome to the technical support hub for the purification of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine . This intermediate is a critical scaffold in medicinal chemistry, often functioning as a precursor for kinase inhibitors or tubulin polymerization inhibitors.

The primary challenge in purifying this compound lies in its dual nature: it possesses a basic pyridine nitrogen (modulated by the electron-withdrawing chlorine) and a secondary amine linker. Common contaminants include the unreacted starting material (2,6-dichloropyridine), the bis-substituted byproduct (N,N'-bis(4-methoxyphenyl)pyridine-2,6-diamine), and palladium residues (if synthesized via Buchwald-Hartwig).

Compound Profile:

-

Structure: 2-amino-6-chloropyridine core with a para-anisidine substituent.

-

Physical State: Typically an off-white to pale yellow solid.[1]

-

Solubility: Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in Hexanes, Water.

-

Acidity (

): The pyridine nitrogen is the most basic site (

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, identify your primary impurity profile using the logic below.

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

Detailed Protocols

Method A: Flash Column Chromatography (The Standard)

Best for: Removing bis-substituted byproducts and close-running impurities.

The Issue: Aminopyridines often "streak" or "tail" on silica gel due to the interaction between the basic pyridine nitrogen and acidic silanols. The Fix: You must use a basic modifier.

-

Stationary Phase: High-performance Silica Gel (40-63 µm).

-

Mobile Phase Preparation:

-

Solvent A: Hexanes (or Heptane).

-

Solvent B: Ethyl Acetate (EtOAc).

-

Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to Solvent B.

-

-

Gradient Profile:

-

Equilibrate column with 5% B (with modifier).

-

0–5 min: Hold at 5% B (Elutes unreacted 2,6-dichloropyridine).

-

5–20 min: Linear gradient 5%

40% B. -

Target compound typically elutes between 20–30% B.

-

20–30 min: Ramp to 60% B (Elutes the polar bis-substituted impurity).

-

-

Detection: UV at 254 nm (strong absorption) and 280 nm.

Method B: Recrystallization (The High-Purity Polish)

Best for: Final purification (>98% purity) and removing trace oils.

Protocol:

-

Dissolve crude solid in minimal boiling Ethanol (EtOH) .

-

Once dissolved, remove from heat.

-

Add warm Water dropwise until persistent turbidity (cloudiness) just appears.

-

Add a single drop of EtOH to clear the solution.

-

Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

-

Chill at 4°C for 4 hours.

-

Filter crystals and wash with cold 1:1 EtOH:Water.

Alternative Solvent System: If EtOH/Water fails, try Toluene/Hexane (dissolve in hot Toluene, add Hexane).

Method C: Acid-Base Extraction (Bulk Cleanup)

Best for: Removing non-basic impurities (phenols, neutral aromatics) before chromatography.

This method relies on the

-

Dissolution: Dissolve crude in EtOAc (10 mL/g).

-

Acid Wash: Extract with 1.0 M HCl (

volumes).-

Chemistry: The pyridine nitrogen protonates (

), moving the product to the aqueous layer. -

Waste: The organic layer now contains unreacted 2,6-dichloropyridine (neutral) and any phenolic impurities. Discard organic layer.

-

-

Basification: Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH or Sat. NaHCO₃ until pH

9-10.-

Observation: The product will precipitate or oil out as the free base.

-

-

Extraction: Extract the cloudy aqueous mixture with DCM (

). -

Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

-

Cause: This usually happens if the compound is too impure (impurities lower the melting point) or if the solvent polarity gap is too wide.

-

Fix:

-

Re-dissolve the oil by heating.

-

Seed the mixture with a tiny crystal of pure product (if available) at the cloud point.

-

Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Switch Solvents: Move to a single-solvent system like Isopropanol (IPA) or use a slower anti-solvent addition (e.g., DCM/Hexane).

-

Q2: I see a "ghost peak" or severe tailing on my LC-MS/TLC.

-

Cause: Protonation of the pyridine nitrogen by residual silanols on the column or lack of pH control in LC-MS.

-

Fix: Ensure your LC-MS mobile phase contains 0.1% Formic Acid (to fully protonate) or Ammonium Bicarbonate (to fully deprotonate). For TLC, dip the plate in a 5% TEA/Hexane solution before spotting to neutralize the silica.

Q3: How do I remove the bis-substituted impurity (N,N'-bis...)?

-

Analysis: The bis-product has two amine donors and is generally more polar and "stickier" on silica than the mono-chloride.

-

Strategy: Use Method A (Flash Chromatography). The mono-substituted product (6-Cl) will elute before the bis-substituted product. Do not rush the gradient; a shallow gradient (0.5% B/min) around 20% EtOAc allows for excellent separation.

Q4: I used a Palladium catalyst (Buchwald-Hartwig) and the product is grey/brown.

-

Cause: Residual Pd metal.

-

Fix: Dissolve the product in THF or EtOAc and stir with SiliaMetS® Thiol or QuadraPure™ TU resin (scavengers) for 4 hours at 40°C. Filter and concentrate. Alternatively, a wash with aqueous N-acetylcysteine can chelate Pd.

Comparative Data: Solvent Efficacy

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethanol | High | Moderate | Excellent | Best first choice for recrystallization. |

| EtOAc/Hexane | High | Low | Good | Good for flash columns; can be used for recryst but risk of oiling. |

| DCM | Very High | High | Poor | Too soluble for recrystallization; excellent for extraction. |

| Water | Negligible | Negligible | Anti-solvent | Use only to crash out product from alcohols. |

| Methanol | High | Moderate | Fair | Can lead to solvolysis if heated too long with trace acid. |

References

-

Synthesis & Properties of Chloropyrimidines/Pyridines

-

Purification of Aminopyridines (Chromatography Modifiers)

-

Recrystallization Methodologies for Amino-Aryl Compounds

Sources

- 1. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]

- 2. 2-Pyridinamine, 4-(4-methoxyphenyl)- | C12H12N2O | CID 82397500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 6-chloro-n-(2,4-dimethoxyphenyl)pyrimidin-4-amine (C12H12ClN3O2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Solubility of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge and protocols to overcome common solubility challenges and ensure the integrity of your experiments.

Introduction

6-chloro-N-(4-methoxyphenyl)pyridin-2-amine is a small molecule of interest in various research and development pipelines. As with many organic compounds, achieving and maintaining its solubility in stock solutions and experimental assays is critical for obtaining accurate and reproducible results. DMSO is a powerful and widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[1][2][3] However, its unique properties can also present challenges. This guide will walk you through best practices and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting procedure for dissolving 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine in DMSO?

A1: Start by preparing a stock solution at a concentration that balances usability and solubility. A common starting concentration for small molecules is 10 mM.

Protocol for Preparing a 10 mM Stock Solution:

-

Safety First: Always handle the compound and solvent in a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

-

Weighing: Accurately weigh the required amount of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine powder.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound. It is crucial to use a fresh or properly stored bottle of anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly decrease the solubility of many compounds.[4][5]

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[6] Visually inspect the solution for any undissolved particulates.

-

Gentle Warming & Sonication (If Necessary): If the compound does not fully dissolve at room temperature, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be effective.[6][7] Alternatively, sonication for a few minutes can also aid dissolution by breaking down aggregates.[7][8]

Q2: My compound precipitated out of the DMSO stock solution upon storage. What could be the cause and how can I prevent this?

A2: Precipitation from a DMSO stock solution during storage is a common issue that can be attributed to several factors:

-